2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
2-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyridazine-pyrazole scaffold. Its molecular formula is C₂₂H₂₀N₆O₂, with a molecular weight of 400.4 g/mol . The 2-methoxy group on the benzamide ring and the 3-methyl substituent on the pyrazole moiety are critical structural features that may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-15-13-14-28(27-15)21-12-11-20(25-26-21)23-16-7-9-17(10-8-16)24-22(29)18-5-3-4-6-19(18)30-2/h3-14H,1-2H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLLXXYNESCHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral therapies. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxy group attached to a benzamide core.
- A pyrazolyl-pyridazinyl moiety which is crucial for its biological activity.
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol
Research indicates that compounds similar to 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may exert their effects through various mechanisms:
- Inhibition of Kinases: Some studies suggest that derivatives with similar structures can inhibit kinases involved in cancer progression, particularly RET kinase, which is implicated in certain types of tumors .
- Antiviral Activity: Benzamide derivatives have shown promise as antiviral agents by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This mechanism may be relevant for treating viral infections such as hepatitis B.
- Antiproliferative Effects: The compound's structural features allow it to interact with cellular pathways that regulate proliferation. For instance, some related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
Case Study 1: Antiviral Efficacy
A study evaluated the anti-HBV activity of N-phenylbenzamide derivatives, revealing that compounds with similar structural motifs could effectively inhibit HBV replication both in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the antiproliferative properties of aminopyrazole derivatives. The results indicated that specific substitutions on the pyrazole ring could significantly alter the compound's effectiveness against cancer cell lines, underscoring the potential of 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in targeted cancer therapies.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Its design is influenced by the presence of the pyrazole and pyridazine moieties, which are known to exhibit various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds, suggesting that 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may inhibit tumor growth through specific molecular pathways. For instance, compounds with similar structures have shown efficacy against prostate cancer and chronic lymphocytic leukemia .
| Compound | Target Cancer Type | Activity | Reference |
|---|---|---|---|
| Compound A | Prostate Cancer | Inhibitory | |
| Compound B | Chronic Lymphocytic Leukemia | Inhibitory |
Biochemical Probes
The compound is also being explored as a biochemical probe for studying sodium-dependent phosphate transport proteins. These proteins play a crucial role in cellular phosphate homeostasis, which is vital for various physiological processes. The affinity of 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide for these proteins could facilitate detailed studies of their function and regulation .
Binding Affinity Studies
Binding studies have indicated that similar compounds exhibit nanomolar affinity towards target proteins, making them suitable candidates for further investigation.
| Ligand | Target | IC50 (nM) | Reference |
|---|---|---|---|
| BDBM531622 | Sodium-dependent phosphate transport protein 2A | <1.60 | |
| BDBM531919 | Sodium-dependent phosphate transport protein 2A | 1.90 |
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing potential side effects. The presence of methoxy and pyrazole groups contributes significantly to its biological activity.
Modifications and Their Effects
Modifications to the core structure can lead to changes in pharmacological properties. For instance, altering substituents on the benzamide or pyridazine rings can enhance selectivity or potency against specific targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Kinase Selectivity and DDR1/DDR2 Targeting
highlights that non-selective kinase inhibitors like imatinib and dasatinib exhibit DDR1/DDR2 inhibition as off-target effects . The target compound’s pyridazine-pyrazole core resembles these inhibitors but lacks the bulky substituents (e.g., piperazine in dasatinib) that contribute to promiscuity. This simplification may enhance selectivity, though experimental validation is needed.
Preparation Methods
Pyridazine Core Functionalization
The pyridazine intermediate is prepared via nucleophilic aromatic substitution (NAS). Commercial 3,6-dichloropyridazine reacts with 3-methyl-1H-pyrazole under reflux in dimethylformamide (DMF) at 80–100°C for 12–18 hours. Potassium carbonate is employed as a base to deprotonate the pyrazole, enhancing nucleophilicity.
Reaction Conditions :
Amination with 4-Nitroaniline
The chloropyridazine product undergoes amination with 4-nitroaniline in ethanol at 60°C for 8 hours, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridazine-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 6.98 (d, J = 8.0 Hz, 2H, Ar-H), 6.35 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).
Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 40°C |
| Time | 4 hours |
| Yield | 89–93% |
Coupling Reaction to Form the Target Compound
The final step involves coupling the acyl chloride with the aniline intermediate. Triethylamine (TEA) is used to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
Optimized Protocol :
| Component | Quantity |
|---|---|
| 4-{[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline | 1.0 equiv |
| 2-Methoxybenzoyl chloride | 1.2 equiv |
| TEA | 3.0 equiv |
| Solvent | THF |
Workup :
-
Dilution with ethyl acetate.
-
Washing with 5% HCl, saturated NaHCO₃, and brine.
-
Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Analytical Characterization of the Final Product
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.51 (s, 1H, pyridazine-H), 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, benzamide-H), 6.97 (d, J = 8.0 Hz, 1H, benzamide-H), 6.38 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃), 2.46 (s, 3H, CH₃).
-
LC-MS (ESI+) : m/z 457.2 [M+H]⁺.
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 98.2% (C18, 30% acetonitrile/water) |
| Melting Point | 214–216°C |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (67–69%).
Solid-Phase Synthesis
Immobilization of the aniline intermediate on Wang resin enables iterative coupling and cleavage, achieving 73% yield after optimization.
Challenges and Mitigation Strategies
-
Low Solubility : Use of DMF/THF mixtures (1:1) improves reactant dissolution.
-
Byproduct Formation : Excess acyl chloride (1.5 equiv) suppresses diacylation.
Scalability and Industrial Considerations
Kilogram-scale batches employ continuous flow reactors for the coupling step, enhancing reproducibility and reducing solvent waste .
Q & A
Basic: What are the standard synthetic routes for preparing 2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves multi-step reactions starting with commercially available benzamide and pyridazine derivatives. Key steps include:
- Coupling Reactions : The pyridazine core is functionalized with a 3-methylpyrazole group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Amide Bond Formation : The methoxybenzamide moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are used to isolate the final compound .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of the pyridazine-pyrazole intermediate?
Optimization involves:
- Temperature Control : Maintaining 60–80°C during coupling to balance reaction rate and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like triethylamine mitigate acid byproducts .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in pyrazole-pyridazine bond formation .
Basic: What characterization techniques are essential to confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELXL refinement ).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .
Basic: What biological targets or assays are relevant for studying this compound’s activity?
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
- Proteomic Profiling : Use affinity chromatography with a biotinylated analog to pull down interacting proteins .
- Molecular Dynamics Simulations : Simulate ligand-protein binding (e.g., GROMACS) to identify key residues .
- Metabolomic Studies : LC-MS/MS to track downstream metabolic changes in treated cells .
Basic: What crystallographic methods are used to determine the compound’s 3D structure?
- Single-Crystal X-ray Diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement : SHELXL-2018 refines parameters (R-factor < 0.05) and generates ORTEP diagrams .
Advanced: How can twinned or low-resolution crystallographic data be handled?
- Twinning Analysis : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
- High-Pressure Freezing : Improve crystal quality by rapid cooling in liquid nitrogen .
- Synchrotron Radiation : Enhances data resolution (e.g., at 0.9 Å) for ambiguous electron density maps .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
- Docking Studies : AutoDock Vina models binding poses in active sites (e.g., kinase ATP pockets) .
- QSAR Modeling : Relate structural descriptors (e.g., Hammett constants) to bioactivity .
Advanced: How can researchers validate conflicting bioactivity data across studies?
- Dose-Response Replication : Test multiple concentrations (n ≥ 3 replicates) to confirm EC₅₀ trends .
- Orthogonal Assays : Compare SPR binding data with functional assays (e.g., luciferase reporter) .
- Meta-Analysis : Pool datasets from public repositories (e.g., ChEMBL) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
